(3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride
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Overview
Description
(3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its pyrrolidin-2-one core, which is substituted with an amino group and a hydroxymethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-glycidol.
Ring Formation: The precursor undergoes a ring-closing reaction to form the pyrrolidin-2-one core.
Functional Group Introduction: The amino and hydroxymethyl groups are introduced through selective functionalization reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring consistent quality and yield.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and solvent to maximize efficiency.
Purification: Employing techniques like crystallization, distillation, or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce various substituted pyrrolidin-2-one derivatives.
Scientific Research Applications
(3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups enable the compound to form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The pyrrolidin-2-one core provides structural stability and facilitates binding to target sites.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one: The free base form without the hydrochloride salt.
(3R,5R)-3-amino-5-(methyl)pyrrolidin-2-one: A derivative with a methyl group instead of a hydroxymethyl group.
(3R,5R)-3-hydroxy-5-(hydroxymethyl)pyrrolidin-2-one: A compound with a hydroxyl group instead of an amino group.
Uniqueness
(3R,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its free base or other derivatives.
Properties
CAS No. |
2751603-44-6 |
---|---|
Molecular Formula |
C5H11ClN2O2 |
Molecular Weight |
166.6 |
Purity |
95 |
Origin of Product |
United States |
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